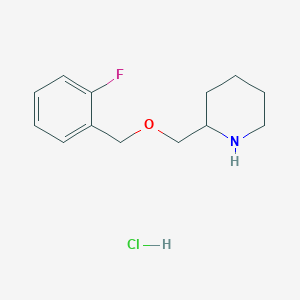

2-(2-Fluoro-benzyloxymethyl)-piperidine hydrochloride

Description

2-(2-Fluoro-benzyloxymethyl)-piperidine hydrochloride is a synthetic piperidine derivative characterized by a benzyloxymethyl group substituted with a fluorine atom at the ortho position of the phenyl ring. The compound’s structure integrates a piperidine core, a benzyloxy moiety, and a fluorine substituent, which collectively influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

2-[(2-fluorophenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c14-13-7-2-1-5-11(13)9-16-10-12-6-3-4-8-15-12;/h1-2,5,7,12,15H,3-4,6,8-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSESDIJSQDUBLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)COCC2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261235-10-2 | |

| Record name | Piperidine, 2-[[(2-fluorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261235-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-benzyloxymethyl)-piperidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl alcohol and piperidine.

Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the alcohol group, followed by the addition of piperidine to form the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Fluoro-benzyloxymethyl)-piperidine hydrochloride may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-benzyloxymethyl)-piperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Fluoro-benzyloxymethyl)-piperidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Mechanistic Insights

- Fluorine’s Role : The ortho-fluoro substituent in the target compound may enhance metabolic stability and binding affinity to enzymes like acetylcholinesterase, as seen in donepezil-like derivatives .

- Chlorine vs.

- Piperidine Core Modifications : Substituents on the piperidine nitrogen (e.g., methyl groups in GZ-274C) can drastically alter pharmacokinetics, as observed in analogs with extended durations of action .

Biological Activity

Overview

2-(2-Fluoro-benzyloxymethyl)-piperidine hydrochloride is a piperidine derivative characterized by a fluorine atom attached to a benzyloxymethyl group. This compound has garnered interest in scientific research due to its unique structural properties, which influence its biological activity. It is primarily utilized in studies related to enzyme inhibition, receptor binding, and as a building block in synthetic organic chemistry.

The compound's chemical structure can be represented as follows:

- IUPAC Name : 2-[(2-fluorophenyl)methoxymethyl]piperidine; hydrochloride

- Molecular Formula : C13H18ClFNO

- Molecular Weight : 263.74 g/mol

This structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which can modify its biological activity.

The biological activity of 2-(2-Fluoro-benzyloxymethyl)-piperidine hydrochloride is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity, potentially leading to increased efficacy in inhibiting target enzymes or modulating receptor activity.

Interaction with Enzymes

Research indicates that this compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways. The mechanism often involves the alteration of enzyme conformation upon binding, thereby reducing enzymatic activity.

In Vitro Studies

In vitro studies have demonstrated the compound's potential in inhibiting specific targets. For instance, it has been evaluated for its inhibitory effects on Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a critical enzyme for bacterial survival. The results indicated that modifications to the structure could enhance inhibitory potency, suggesting that structural optimization is key for developing effective antimycobacterial agents .

Case Studies

- Antimycobacterial Activity : A study focused on the compound's analogs revealed that certain structural modifications led to improved activity against Mycobacterium tuberculosis. The findings highlighted the importance of fluorine substitution in enhancing biological efficacy while maintaining low toxicity profiles .

- Enzyme Inhibition : Another investigation assessed the interaction between 2-(2-Fluoro-benzyloxymethyl)-piperidine hydrochloride and various enzymes involved in metabolic processes. The study found that the compound exhibited significant inhibitory effects, which were attributed to its ability to bind tightly to the active sites of these enzymes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| 2-(2-Fluoro-benzyloxymethyl)-piperidine hydrochloride | Structure | Enzyme inhibitor | Enhanced binding affinity due to fluorine |

| 2-(2-Fluoro-benzyloxymethyl)-pyrrolidine hydrochloride | Similar | Moderate activity | Less effective than piperidine derivative |

| 2-(2-Fluoro-benzyloxymethyl)-morpholine hydrochloride | Similar | Variable | Activity dependent on ring structure |

This table illustrates how structural variations among similar compounds influence their biological activities and highlights the unique efficacy of 2-(2-Fluoro-benzyloxymethyl)-piperidine hydrochloride.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(2-Fluoro-benzyloxymethyl)-piperidine hydrochloride be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For analogous piperidine hydrochlorides, steps include:

-

Solvent selection : Dichloromethane or THF for solubility and reactivity .

-

Catalyst/base use : Triethylamine or NaH to facilitate substitutions .

-

Purification : Crystallization or column chromatography to isolate the hydrochloride salt .

-

Example : A multi-step synthesis (e.g., nucleophilic substitution followed by salt formation) should be monitored via TLC or HPLC to track intermediates .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl and piperidine protons) .

- LC-MS : Validate molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .

- Elemental Analysis : Confirm Cl⁻ content in the hydrochloride salt .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .

- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the fluorobenzyl group .

- Moisture Control : Use desiccants (e.g., silica gel) to inhibit deliquescence .

Advanced Research Questions

Q. How can contradictions in pharmacological data from different assays be resolved?

- Methodological Answer : Discrepancies may arise from assay-specific conditions:

- Receptor Binding Assays : Adjust buffer pH (6.5–7.4) to match physiological conditions, as protonation of the piperidine nitrogen affects binding .

- Cell-Based Assays : Account for membrane permeability; use liposomal delivery for hydrophobic derivatives .

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to solvent interference (e.g., DMSO >0.1%) .

Q. What strategies enable enantiomer-specific synthesis and purification?

- Methodological Answer :

- Chiral Resolution : Use (R)- or (S)-specific catalysts (e.g., BINAP ligands) during synthesis .

- Chromatography : Employ chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives .

Q. How can discrepancies in solubility data under varying conditions be analyzed?

- Methodological Answer :

-

Solvent Screening : Test solubility in polar (water), semi-polar (ethanol), and non-polar (DCM) solvents .

-

pH-Dependent Studies : Adjust pH (1–10) to assess hydrochloride salt dissociation .

-

Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution using DSC data .

Solvent Solubility (mg/mL) pH Temperature (°C) Water 5.2 (±0.3) 3.0 25 Ethanol 34.7 (±1.2) 6.8 25 DCM 12.1 (±0.8) - 25

Critical Data Contradiction Analysis

- Example : Conflicting cytotoxicity results in cancer cell lines (e.g., IC50 variations >50%).

Safety and Compliance

- Handling : Use fume hoods (ventilation >0.5 m/s) and PPE (nitrile gloves, goggles) to avoid inhalation/contact .

- Waste Disposal : Neutralize with NaOH (1M) before incineration to prevent environmental release of fluorinated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.